2-(3-fluorophenyl)-6-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-6-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the chromenone structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-6-methyl-4H-chromen-4-one typically involves the condensation of 3-fluorobenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and isolation of the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone structure to chromanol derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and materials for biomedical applications.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)-4H-chromen-4-one: Lacks the methyl group on the chromenone structure.
2-(4-Fluorophenyl)-6-methyl-4H-chromen-4-one: Fluorine atom is positioned at the para position on the phenyl ring.
2-(3-Chlorophenyl)-6-methyl-4H-chromen-4-one: Chlorine atom replaces the fluorine atom on the phenyl ring.
Uniqueness
2-(3-Fluorophenyl)-6-methyl-4H-chromen-4-one is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C16H11FO2 |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-6-methylchromen-4-one |
InChI |
InChI=1S/C16H11FO2/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9H,1H3 |
InChI Key |
ACAYJZBNMJXVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.